molecular formula C11H14O2 B3159891 (4-Allyloxy-2-methyl-phenyl)-methanol CAS No. 865350-62-5

(4-Allyloxy-2-methyl-phenyl)-methanol

Cat. No.: B3159891
CAS No.: 865350-62-5
M. Wt: 178.23 g/mol
InChI Key: AYHXPXLMGFCCFB-UHFFFAOYSA-N
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Description

(4-Allyloxy-2-methyl-phenyl)-methanol is an organic compound characterized by the presence of an allyloxy group attached to a methyl-substituted phenyl ring, with a methanol group

Scientific Research Applications

(4-Allyloxy-2-methyl-phenyl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Allyloxy-2-methyl-phenyl)-methanol typically involves the allylation of 4-hydroxy-2-methylbenzyl alcohol. This can be achieved through the reaction of 4-hydroxy-2-methylbenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 4-Allyloxy-2-methylbenzaldehyde or 4-Allyloxy-2-methylbenzoic acid.

    Reduction: 4-Allyloxy-2-methylbenzyl alcohol or 4-Allyloxy-2-methylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which (4-Allyloxy-2-methyl-phenyl)-methanol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of aldehydes or acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols or alkanes. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups present in the compound.

Comparison with Similar Compounds

  • 4-Allyloxy-2-methylbenzaldehyde
  • 4-Allyloxy-2-methylbenzoic acid
  • 4-Allyloxy-2-methylbenzyl alcohol

Comparison: (4-Allyloxy-2-methyl-phenyl)-methanol is unique due to the presence of both an allyloxy group and a methanol group on the same phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it different from other similar compounds that may only have one of these functional groups.

Properties

IUPAC Name

(2-methyl-4-prop-2-enoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXPXLMGFCCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8.50 g (224 mmol) lithium aluminium hydride were given to 250 ml Tetrahydrofuran (THF) and stirred for 20 min. A solution of 19.4 g (110 mmol) 4-allyloxy-2-methyl-benzaldehyde in 100 ml THF was added dropwise and stirring continued for 3 h. The reaction mixture was cooled to 0° C., carefully hydrolysed with 40 ml concentrated ammonium chloride solution, stirred for 60 min. and adjusted to pH=5 with conc. hydrochloric acid. A formed salt precipitate was removed by filtration, washed with THF and the combined organic solutions evaporated. Chromatography of the residue on silica (n-heptane/ethyl acetate 1:3) gave 16.0 g (81%) (4-allyloxy-2-methyl-phenyl)-methanol as a slightly yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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